Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
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Overview
Description
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 7th position and a keto group at the 3rd position on the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, leading to the formation of the benzofuran ring . Another method involves the use of a free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. These actions make it effective in dealing with conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A well-known benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Another benzofuran derivative with phototoxic and anti-inflammatory properties.
Bergapten: Known for its use in treating skin disorders like psoriasis.
Uniqueness
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific structural features, such as the presence of a keto group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
methyl 3-oxo-1-benzofuran-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVYTBECJRJBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743525 |
Source
|
Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337851-11-2 |
Source
|
Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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